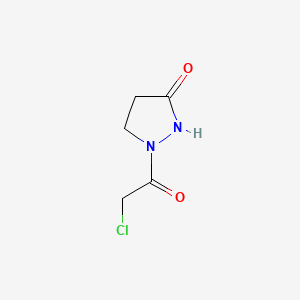

1-(2-Chloroacetyl)pyrazolidin-3-one

Vue d'ensemble

Description

1-(2-Chloroacetyl)pyrazolidin-3-one is a useful research compound. Its molecular formula is C5H7ClN2O2 and its molecular weight is 162.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Solid-State Rearrangements

The compound 1-(2-Chloroacetyl)pyrazolidin-3-one is involved in solid-state rearrangements. A study demonstrated that 3-aminopyrazole reacts with chloroacetyl chloride, leading to a mixture that rearranges into 3-(chloroacetamido)pyrazole. This process was monitored using CP/MAS and 1H NMR spectroscopy, suggesting a 3 → 2 → 4 rearrangement mechanism (Clarke et al., 1994).

Synthesis of Pyrazolidin-3-one Derivatives

A significant application is in the synthesis of pyrazolidin-3-one derivatives, which have extensive pharmacological properties. For instance, 1-pyrazolin-3-one and its derivatives were synthesized by oxidizing pyrazolidin-3-one derivatives with lead tetra-acetate at low temperatures. These compounds, upon reacting with various nucleophiles, yield a range of derivatives, demonstrating the compound's versatility in synthesizing pharmacologically relevant structures (Nagata & Kamata, 1970).

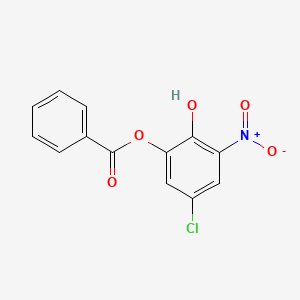

Antitubercular Activity

Pyrazolidin-3-one derivatives have been investigated for their antitubercular properties. A study synthesized 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione analogues to establish a structure-activity relationship. The analogues showed promising in vitro activities against Mycobacterium tuberculosis and were non-toxic, highlighting their potential in antitubercular therapy (Samala et al., 2014).

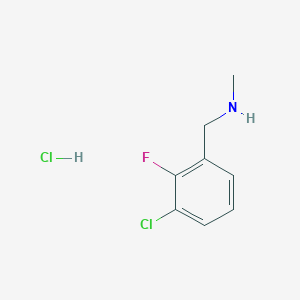

Ruthenium-Catalyzed Redox-Neutral C-H Activation

The compound is used in Ruthenium-catalyzed C-H activation reactions. It acts as an internally oxidative directing group, facilitating annulation reactions with alkynes. This process synthesizes pharmacologically important 3-(1H-indol-1-yl)propanamides, showcasing the compound's role in complex organic synthesis (Zhang, Jiang, & Huang, 2014).

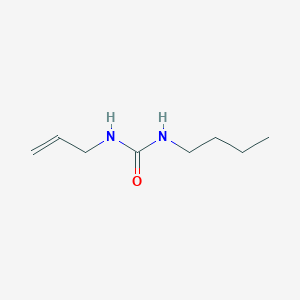

Synthesis of N-amino β-lactams

This compound derivatives are used in the photochemical synthesis of N-amino β-lactams. Substituted pyrazolidin-3-ones are converted to 1-(acylamino)azetidin-2-ones upon irradiation, demonstrating their role in synthesizing valuable β-lactam antibiotics (Perri, Slater, Toske, & White, 1990).

Synthesis of Oxopyrazolidine-1-carboximidamides

The compound is instrumental in synthesizing oxopyrazolidine-1-carboximidamides derivatives. These derivatives are prepared from Morita-Baylis-Hillman adducts and possess significant pharmacological properties like analgesic, antipyretic, and anticancer activities (Rodrigues, Correia, & Coelho, 2013).

Safety and Hazards

The safety data sheet for Chloroacetyl chloride, a related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It causes damage to organs (Lungs) through prolonged or repeated exposure. It is very toxic to aquatic life .

Orientations Futures

A recent paper discusses the use of Eosin Y-Catalyzed Visible-Light-Mediated Aerobic Transformation of Pyrazolidine-3-One Derivatives . This suggests that future research could focus on exploring the potential of 1-(2-Chloroacetyl)pyrazolidin-3-one in visible-light-mediated reactions and other innovative synthetic methodologies.

Propriétés

IUPAC Name |

1-(2-chloroacetyl)pyrazolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2/c6-3-5(10)8-2-1-4(9)7-8/h1-3H2,(H,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMIQDQPRHWOMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(NC1=O)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid](/img/structure/B3034604.png)

![2-{[(2-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034613.png)

![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3034615.png)

![3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3034619.png)